1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 2,6-difluorophenylhydrazine with a suitable carboxylic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the difluorophenyl group and the triazole ring. Similar compounds include:
1-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(2,6-difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Properties
CAS No. |
1039933-75-9 |
---|---|
Molecular Formula |
C9H5F2N3O2 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F2N3O2/c10-5-2-1-3-6(11)8(5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) |
InChI Key |
GPEZSAZWCQQQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=C(N=N2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.